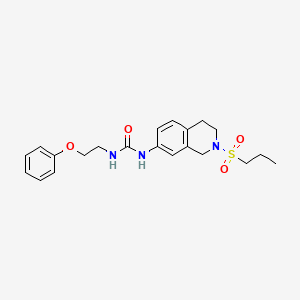

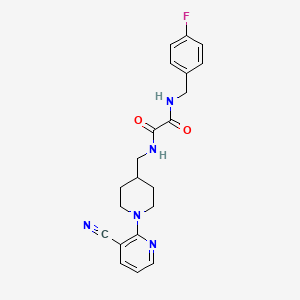

1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a urea derivative, which means it likely contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a phenoxyethyl group, a propylsulfonyl group, and a tetrahydroisoquinolinyl group attached to a urea core. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. For example, it might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence and nature of any functional groups, and its overall shape and size .科学的研究の応用

1. Enzyme Inhibition and Selectivity

- Inhibition of Phenylethanolamine N-methyltransferase (PNMT): The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661, 1), similar in structure to the query compound, is a potent inhibitor of PNMT, an enzyme important in neurotransmitter regulation. Unlike other inhibitors, it is highly selective toward PNMT over the alpha 2-adrenoceptor, indicating its potential for targeted therapeutic applications (Grunewald et al., 1997).

2. Synthesis and Chemical Modification

- Microwave-Assisted Demethylation: A microwave-enhanced method for demethylating methyl phenyl ethers, like the query compound, uses neat methanesulfonic acid. This method is significant for radiochemistry and synthesizing precursors for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

- Synthesis of Alzheimer and Antioxidant Agents: Novel dopamine analogs incorporating urea and sulfonamide functional groups, similar to the query compound, have been synthesized and show potential for treating Alzheimer's disease. These compounds exhibit inhibition of acetylcholinesterase and butyrylcholinesterase and have significant antioxidant activities (Gök et al., 2021).

3. Potential in Cancer Research

- Histone Deacetylase Inhibitors: A series of compounds, including 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, have been developed as potent histone deacetylase (HDAC) inhibitors. They are cytotoxic to prostate cancer cells, suggesting potential applications in cancer treatment (Liu et al., 2015).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its mechanism of action, optimizing its structure for improved activity or reduced side effects, or investigating its potential uses in new applications .

特性

IUPAC Name |

1-(2-phenoxyethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-2-14-29(26,27)24-12-10-17-8-9-19(15-18(17)16-24)23-21(25)22-11-13-28-20-6-4-3-5-7-20/h3-9,15H,2,10-14,16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIZAKRQMPRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)

![3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2572263.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)

![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)

![1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2572275.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)

![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)